molecular formula C15H12N4O2 B124841 (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione CAS No. 153457-24-0

(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione

Cat. No. B124841
M. Wt: 280.28 g/mol
InChI Key: ZVWMSMZYVBMTAZ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione is a compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as Phenylhydrazonopyridinone and has a molecular formula of C18H12N4O2.

Mechanism Of Action

The mechanism of action of (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of various enzymes and signaling pathways. It has also been suggested that (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione may interact with DNA and RNA, leading to changes in gene expression.

Biochemical And Physiological Effects

(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. This compound has also been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.

Advantages And Limitations For Lab Experiments

The advantages of using (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione in lab experiments include its high purity and stability, as well as its potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the study of (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione. One potential direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another direction is the investigation of its potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione and its interactions with biological molecules.

Synthesis Methods

The synthesis of (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde with phenylhydrazine. The reaction takes place in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting product is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

153457-24-0

Product Name

(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

4-hydroxy-3-[(E)-(phenylhydrazinylidene)methyl]-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C15H12N4O2/c20-13-11-7-4-8-16-14(11)18-15(21)12(13)9-17-19-10-5-2-1-3-6-10/h1-9,19H,(H2,16,18,20,21)/b17-9+

InChI Key

ZVWMSMZYVBMTAZ-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)NN/C=C/2\C(=O)C3=C(NC2=O)N=CC=C3

SMILES

C1=CC=C(C=C1)NN=CC2=C(C3=C(NC2=O)N=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)NNC=C2C(=O)C3=C(NC2=O)N=CC=C3

synonyms

1,8-Naphthyridine-3-carboxaldehyde,1,2-dihydro-4-hydroxy-2-oxo-,3-(phenylhydrazone)(9CI)

Origin of Product

United States

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